REACTION_CXSMILES
|
C1C(/C=C/C(O)=O)=CC=C(O)C=1.C1C([C@H]2OC3C=C(O)C=C(O)C=3C(=O)C2)=CC=C(O)C=1.[CH:33]1[C:38]([C@H:39]2[O:49][C:48]3[CH:47]=[C:46]([OH:50])[CH:45]=[C:44]([OH:51])[C:43]=3[C:41](=[O:42])[C@@H:40]2[OH:52])=[CH:37][CH:36]=[C:35]([OH:53])[CH:34]=1>>[CH:33]1[C:38]([C:39]2[O:49][C:48]3[CH:47]=[C:46]([OH:50])[CH:45]=[C:44]([OH:51])[C:43]=3[C:41](=[O:42])[C:40]=2[OH:52])=[CH:37][CH:36]=[C:35]([OH:53])[CH:34]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1/C=C/C(=O)O)O
|
Name
|
|
Quantity
|
0.39 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@@H]2CC(=O)C=3C(=CC(=CC3O2)O)O)O
|
Name
|
|
Quantity
|
1.29 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |